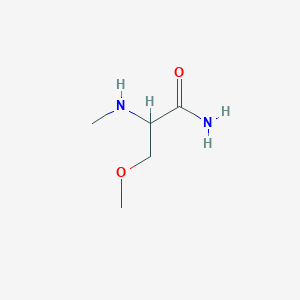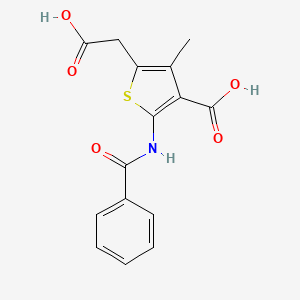
3-Methoxy-2-(methylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Metoxi-2-(metilamino)propanamida: es un compuesto orgánico con la fórmula molecular C5H12N2O2. Es un derivado de la propanamida, que presenta un grupo metoxi y un grupo metilamino unidos a la cadena de carbono.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3-Metoxi-2-(metilamino)propanamida normalmente implica la reacción del ácido 3-metoxopropanoico con metilamina. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. El proceso puede implicar el uso de catalizadores y condiciones específicas de temperatura y presión para optimizar el rendimiento y la pureza.
Métodos de Producción Industrial: En un entorno industrial, la producción de 3-Metoxi-2-(metilamino)propanamida puede implicar reactores químicos a gran escala y procesos de flujo continuo. El uso de técnicas avanzadas de purificación, como la cristalización y la cromatografía, garantiza la alta pureza del producto final. También se implementan medidas de seguridad y controles ambientales para minimizar el impacto del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones: 3-Metoxi-2-(metilamino)propanamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas o alcoholes más simples.
Sustitución: Los grupos metoxi y metilamino se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido).
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
Química: En química, 3-Metoxi-2-(metilamino)propanamida se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sirve como intermedio en la preparación de productos farmacéuticos, agroquímicos y otras sustancias químicas finas.
Biología: El compuesto se estudia por su potencial actividad biológica. Puede actuar como ligando para ciertas enzimas o receptores, influyendo en las vías bioquímicas y los procesos celulares.
Medicina: En la investigación médica, se investiga 3-Metoxi-2-(metilamino)propanamida por sus posibles efectos terapéuticos. Puede explorarse como un candidato para el desarrollo de fármacos, particularmente en el tratamiento de trastornos neurológicos y otras afecciones médicas.
Industria: El compuesto encuentra aplicaciones en varios procesos industriales, incluida la producción de productos químicos y materiales especiales. Sus propiedades químicas únicas lo hacen valioso en la formulación de productos con características de rendimiento específicas.
Mecanismo De Acción
El mecanismo de acción de 3-Metoxi-2-(metilamino)propanamida implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede unirse a sitios activos o sitios alostéricos, modulando la actividad de las moléculas diana. Esta interacción puede influir en varias vías bioquímicas, lo que lleva a efectos fisiológicos específicos.
Objetivos Moleculares y Vías:
Enzimas: El compuesto puede inhibir o activar enzimas involucradas en las vías metabólicas.
Receptores: Puede actuar como agonista o antagonista para ciertos receptores, afectando la transducción de señales y las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos Similares:
- 2-Metoxi-3-(metilamino)propanamida
- 3-Metoxi-2-(etilamino)propanamida
- 3-Metoxi-2-(dimetilamino)propanamida
Comparación: 3-Metoxi-2-(metilamino)propanamida es única debido a su disposición específica de grupos funcionales, lo que le confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes reactividad, solubilidad y actividad biológica. Estas diferencias lo convierten en un compuesto valioso para la investigación y aplicaciones específicas.
Propiedades
Fórmula molecular |
C5H12N2O2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
3-methoxy-2-(methylamino)propanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7-4(3-9-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) |
Clave InChI |
UPPHKLRGHMXIIY-UHFFFAOYSA-N |
SMILES canónico |
CNC(COC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B12117632.png)
![5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene](/img/structure/B12117635.png)

![4-(4-ethoxyphenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12117641.png)

![1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]-](/img/structure/B12117649.png)




![1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12117681.png)

![Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl-](/img/structure/B12117697.png)
